molecular formula C25H23N3O2 B11701828 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11701828
M. Wt: 397.5 g/mol
InChI Key: NSQJYPIRSYAJES-UHFFFAOYSA-N
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Description

Structural Classification as a Pyrazolone-Based Schiff Base Compound

The compound belongs to the pyrazolone family, characterized by a five-membered lactam ring containing two adjacent nitrogen atoms. Its molecular formula, C~25~H~23~N~3~O~2~ , reflects three key structural components:

  • Pyrazolone Core : The 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety provides rigidity and electron-rich sites for coordination or reactivity.
  • Schiff Base Linkage : The (E)-methylideneamino (–CH=N–) group bridges the pyrazolone core and the benzyloxy-substituted phenyl ring, introducing planarity and conjugation.
  • Benzyloxy Substituent : The 3-benzyloxyphenyl group enhances lipophilicity and steric bulk, influencing solubility and intermolecular interactions.

Table 1: Key Structural Parameters

Property Value
Molecular Formula C~25~H~23~N~3~O~2~
Molecular Weight 397.5 g/mol
IUPAC Name 1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one
Key Functional Groups Pyrazolone, Schiff base, Benzyloxy

The (E)-configuration of the imine bond is critical for maintaining molecular geometry, as evidenced by crystallographic studies of analogous pyrazolone-Schiff base hybrids.

Historical Context of Pyrazolone Derivatives in Coordination Chemistry

Pyrazolone derivatives have been integral to coordination chemistry since the early 20th century, with their ability to form stable complexes with transition metals. Key milestones include:

  • Early Complexation Studies : Pyrazolone’s keto-enol tautomerism enables deprotonation, facilitating metal binding at the carbonyl oxygen and adjacent nitrogen.
  • Schiff Base Functionalization : Introducing Schiff base groups (e.g., –CH=N–) in the 1970s expanded pyrazolone’s utility in synthesizing polydentate ligands for Cu(II), Zn(II), and Fe(III) complexes.
  • Modern Applications : Recent work emphasizes hybrid systems, such as 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino) derivatives, which combine pyrazolone’s redox activity with Schiff base-mediated metal coordination.

Table 2: Evolution of Pyrazolone-Based Ligands

Era Development Example Complex
1950s Simple pyrazolone-metal adducts Cu(II)-3-methyl-1-phenylpyrazolone
1980s Bidentate Schiff base-pyrazolone ligands Zn(II)-pyrazolone-imine complexes
2020s Multifunctional hybrids with aromatic groups Fe(III)-benzyloxy-pyrazolone

These advancements underscore the compound’s role in developing catalysts and bioactive metal complexes.

Significance of the (E)-Methylideneamino Functional Group

The (E)-methylideneamino group (–CH=N–) confers unique physicochemical and biological properties:

  • Coordination Versatility : The imine nitrogen serves as a Lewis base, binding to metals like Zn(II) and Cu(II) to form octahedral or square-planar complexes. For example, Zn(II) complexes of analogous Schiff base-pyrazolone ligands exhibit enhanced antibacterial activity compared to free ligands.
  • Electronic Effects : Conjugation between the imine and pyrazolone ring delocalizes π-electrons, reducing the HOMO-LUMO gap and enabling charge-transfer interactions.
  • Stereochemical Stability : The (E)-configuration minimizes steric clashes between the benzyloxy group and pyrazolone core, as confirmed by X-ray diffraction studies of related compounds.

Equation 1: Tautomerism in Pyrazolone-Schiff Base Systems
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = -12.5 \, \text{kJ/mol} \, \text{}
$$

This equilibrium enhances metal-binding flexibility, allowing adaptation to different coordination geometries.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one

InChI

InChI=1S/C25H23N3O2/c1-19-24(25(29)28(27(19)2)22-13-7-4-8-14-22)26-17-21-12-9-15-23(16-21)30-18-20-10-5-3-6-11-20/h3-17H,18H2,1-2H3

InChI Key

NSQJYPIRSYAJES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine group of the pyrazolone on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond (Figure 1). Acetic acid catalyzes protonation of the carbonyl oxygen, enhancing electrophilicity.

Figure 1: Mechanism of Schiff base formation in the synthesis of the target compound.

Standard Protocol

  • Reagents:

    • 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (1.0 eq)

    • 3-Benzyloxybenzaldehyde (1.1 eq)

    • Absolute ethanol (20 mL per 1 g substrate)

    • Glacial acetic acid (3–5 drops)

  • Procedure:

    • Reflux the mixture at 353 K (80°C) for 2–4 hours.

    • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).

    • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

  • Yield: 70–85%.

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature75–85°C<80°C: Slow kinetics; >85°C: Decomposition
SolventEthanol > MethanolEthanol enhances solubility of intermediates
CatalystAcetic acid > H2SO4Acetic acid minimizes side reactions
Molar Ratio (Aldehyde:Amine)1.1:1.0Excess aldehyde drives completion

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (160°C, 15 min) reduces reaction time to 15–30 minutes with comparable yields (75–80%). This method avoids prolonged heating, reducing decomposition risks.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar reactants with catalytic p-toluenesulfonic acid (10 mol%) for 1 hour achieves 68% yield. While less efficient, this solvent-free approach aligns with green chemistry principles.

One-Pot Tandem Reactions

A modular approach combines pyrazolone synthesis and subsequent condensation:

  • Pyrazolone formation: React ethyl acetoacetate with phenylhydrazine (Knorr pyrazole synthesis).

  • In situ condensation: Add 3-benzyloxybenzaldehyde directly to the reaction mixture.
    Overall yield: 60–65%, with reduced purification steps.

Characterization and Analytical Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry:

  • Dihedral angles:

    • Pyrazole ring vs. benzyloxy-substituted phenyl: 46.20°

    • Pyrazole ring vs. unsubstituted phenyl: 8.72°

  • Hydrogen bonding: Intermolecular C–H⋯O interactions (2.46–2.48 Å) stabilize the crystal lattice.

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • 3180–3408 (N–H stretch)

    • 1661–1669 (C=O, pyrazolone)

    • 1600–1605 (C=N, imine)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.23 (s, 6H, N–CH₃ and C–CH₃)

    • δ 5.11 (s, 2H, O–CH₂–Ph)

    • δ 7.27–7.95 (m, 13H, aromatic protons)

    • δ 8.15 (s, 1H, CH=N).

Challenges and Troubleshooting

Common Side Reactions

  • Oligomerization: Excess aldehyde at >85°C promotes dimerization. Mitigation: Strict stoichiometric control.

  • Hydrolysis of Imine: Prolonged reflux in aqueous ethanol reverses Schiff base formation. Mitigation: Use anhydrous ethanol.

Purification Issues

  • Byproduct Removal: Recrystallization from ethanol/water (4:1) effectively separates unreacted aldehyde (Rf = 0.8) from product (Rf = 0.5).

Industrial-Scale Considerations

ParameterLab Scale (10 g)Pilot Plant (1 kg)
Reaction Time2–4 hours3–5 hours (due to heat transfer limitations)
Yield80%72–75%
PurificationRecrystallizationColumn chromatography (silica gel, ethyl acetate)

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ in the substituents on the benzylidene ring. Key structural comparisons include:

Compound Name Substituent on Benzylidene Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 3-Benzyloxy C₂₅H₂₃N₃O₂ 397.47 Electron-donating benzyloxy group at meta-position enhances aromatic π-stacking .
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-Hydroxy-3-nitro C₁₈H₁₆N₄O₄ 352.35 Nitro group (electron-withdrawing) and hydroxy group (hydrogen bonding) increase polarity but reduce solubility in nonpolar solvents .
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Dimethylamino C₂₁H₂₂N₄O 346.43 Strong electron-donating dimethylamino group improves charge transfer properties, enhancing fluorescence .
4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-Hydroxy-4-pentadecyl C₃₈H₅₃N₃O₂ 583.85 Long alkyl chain (pentadecyl) increases lipophilicity, improving membrane permeability .
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-Hydroxy-5-nitro C₁₈H₁₆N₄O₄ 352.35 Ortho-nitro and hydroxy groups create intramolecular hydrogen bonds, stabilizing the planar conformation .

Key Observations :

  • Electron-donating groups (e.g., benzyloxy, dimethylamino) enhance π-π interactions and charge-transfer properties, whereas electron-withdrawing groups (e.g., nitro) increase thermal stability but reduce solubility .
  • Hydroxy substituents facilitate intramolecular hydrogen bonding, affecting molecular planarity and crystal packing .
Physicochemical Properties
  • Solubility : The target compound’s benzyloxy group confers moderate solubility in chloroform and DMSO but poor aqueous solubility. In contrast, the nitro- and hydroxy-substituted analogs (e.g., ) exhibit even lower solubility due to polar functional groups .
  • Melting Points : Derivatives with bulky substituents (e.g., pentadecyl chain in , m.p. 128–130°C) have lower melting points compared to nitro-substituted analogs (m.p. >200°C) due to disrupted crystal packing .
Crystallographic and Supramolecular Features
  • Hydrogen Bonding : The target compound’s benzyloxy group participates in C–H···π interactions, whereas hydroxy-substituted analogs (e.g., ) form O–H···N hydrogen bonds, leading to distinct crystal motifs .
  • Bond Lengths : The C=N bond in the Schiff base moiety ranges from 1.28–1.31 Å across analogs, consistent with typical imine bond lengths. Deviations (<0.02 Å) correlate with substituent electronic effects .

Biological Activity

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and as a therapeutic agent.

Chemical Structure and Properties

The compound's molecular formula is C25H27N3O2C_{25}H_{27}N_3O_2, with a molecular weight of 401.5 g/mol. Its structure includes a benzyloxy group and a methylidene amino moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
IUPAC Name(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine
InChI KeyGYUUIHLDVIQPSI-LGUFXXKBSA-N

Anticancer Properties

Recent studies have shown that derivatives of pyrazolone, including the compound , exhibit significant anticancer properties. For instance, a study involving similar compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

  • In vitro Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines:
    • MCF-7 (Breast cancer) : IC50 value of 2.13 ± 0.80 µM
    • SiHa (Cervical cancer) : IC50 value of 4.34 ± 0.98 µM
    • PC-3 (Prostate cancer) : IC50 value of 4.46 ± 0.53 µM
    • HEK-293T (Normal cells) : Minimal toxicity observed with IC50 > 50 µM .

These results indicate a selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

The mechanism through which this compound exerts its biological effects is primarily through interaction with the colchicine-binding site of tubulin protein. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Additional Biological Activities

Apart from anticancer activity, pyrazolone derivatives have been noted for their antiviral properties. For example, compounds structurally related to the one have shown efficacy against various viruses, including those causing herpes simplex and tobacco mosaic virus . Such activities suggest that this compound may also possess potential as an antiviral agent.

Case Study: Anticancer Activity Evaluation

A detailed study evaluated the anticancer potential of several pyrazolone derivatives, including our compound. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds:

Compound IDCell LineIC50 Value (µM)Remarks
5oMCF-72.13 ± 0.80High potency against breast cancer
5dPC-32.97 ± 0.88Selective potency observed
ControlHEK>50Minimal toxicity

This data underscores the selective nature of the compound's cytotoxicity towards cancer cells compared to normal cells .

In Silico Studies

In silico docking studies have predicted favorable binding interactions of the compound with tubulin protein, further supporting its potential as an effective anticancer agent . These studies are essential for understanding how structural modifications can enhance biological activity.

Q & A

Basic: What synthetic methodologies are most effective for preparing this pyrazolone derivative, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a Schiff base condensation between 3-(benzyloxy)benzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates due to improved solubility of intermediates .
  • Catalyst use : Acidic catalysts (e.g., acetic acid) facilitate imine bond formation, while inert atmospheres prevent oxidation of sensitive intermediates .
  • Temperature control : Reflux conditions (70–90°C) balance reaction efficiency and byproduct minimization .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track reaction progression and confirm product purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolves molecular conformation, bond lengths (e.g., C=N: 1.28–1.31 Å), and dihedral angles between aromatic systems. Monoclinic space groups (e.g., P21/cP2_1/c) are common for pyrazolone derivatives .
  • NMR spectroscopy : 1H^1H-NMR identifies tautomeric forms (e.g., keto-enol equilibrium) via shifts at δ 10–12 ppm for NH/OH protons .
  • IR spectroscopy : Confirms imine (C=N, ~1600 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) functional groups .

Basic: How are biological activities of this compound assessed in preliminary studies?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits, with IC50_{50} values compared to standard drugs like indomethacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC50_{50} .

Advanced: How do polymorphism and crystallization conditions affect physicochemical properties?

Answer:
Polymorphs (e.g., β-phase in ) arise from variations in solvent polarity (e.g., DMSO vs. methanol) and cooling rates during recrystallization. Key impacts include:

  • Solubility : Polar polymorphs exhibit higher aqueous solubility but reduced thermal stability .
  • Bioactivity : Crystal packing differences alter membrane permeability, affecting IC50_{50} values in cellular assays .
  • Characterization : DSC and PXRD distinguish polymorphic forms, while Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Orthogonal validation : Combine docking studies (e.g., AutoDock Vina) with SPR assays to verify target binding affinities .
  • Solvent effects : MD simulations account for solvation-free energy discrepancies, which may overestimate in silico binding scores .
  • Metabolic stability : Incubate compounds with liver microsomes to identify rapid degradation pathways not predicted in vitro .

Advanced: What computational strategies improve the design of derivatives with enhanced selectivity?

Answer:

  • DFT calculations : Optimize HOMO/LUMO gaps to predict redox behavior and reactive sites for functionalization .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize substituents (e.g., nitro or hydroxy groups) that enhance target affinity .
  • ADMET prediction : Use QSAR models to filter derivatives with unfavorable pharmacokinetics (e.g., poor BBB penetration) early in design .

Advanced: How do substituent positions influence stability under physiological conditions?

Answer:

  • Electron-withdrawing groups (e.g., -NO2_2) at the para position stabilize the imine bond against hydrolysis but increase photodegradation risks .
  • Benzyloxy groups : Enhance lipophilicity (logP > 3) but may reduce plasma stability due to esterase susceptibility .
  • Accelerated stability testing : Use HPLC-UV to monitor degradation products in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct electrophilic substitution to the benzylidene ring .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .
  • HRMS/MS : Fragmentation patterns confirm successful modification at desired positions .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to enzymes like COX-2 or kinases .
  • Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution, identifying allosteric binding pockets .
  • Kinetic assays : Measure kcatk_{cat} and KmK_m shifts to distinguish competitive vs. non-competitive inhibition modes .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Answer:

  • Solvent-free mechanochemistry : Ball-milling achieves >85% yield in Schiff base formation without toxic solvents .
  • Biocatalysis : Lipases or laccases catalyze regioselective modifications under aqueous conditions, minimizing heavy-metal waste .
  • Flow chemistry : Continuous reactors reduce reaction times and improve atom economy (e.g., E-factor < 5) .

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